11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine
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Overview
Description
11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and fused ring systems
Mechanism of Action
Benzothiazoles, for example, have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agents, PET imaging probes of beta-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .
The synthesis of these compounds has attracted much attention in recent years, and they are often synthesized using simple methodologies . The exact mechanism of action, primary targets, and biochemical pathways affected would depend on the specific compound and its structure.
Preparation Methods
The synthesis of 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the benzothiazole ring, followed by the introduction of the methylsulfanyl group and the construction of the tricyclic core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and tricyclic amines. Compared to these compounds, 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S4/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDGUYGLHUOTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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